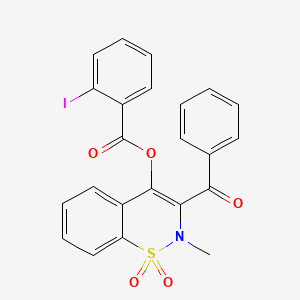![molecular formula C25H21BrN4O2 B10877045 4-bromo-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B10877045.png)
4-bromo-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE is a complex organic compound that features a bromine atom, a quinoxaline moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a Lewis acid.
The next step involves the introduction of the quinoxaline moiety. This can be achieved through a nucleophilic substitution reaction where the quinoxaline derivative is reacted with the brominated benzamide under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoxaline derivatives with various oxidation states.
Reduction: Amine derivatives with reduced quinoxaline moiety.
Substitution: Functionalized benzamide derivatives with diverse substituents.
Scientific Research Applications
Chemistry
In chemistry, 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoxaline moiety is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers. Researchers explore its potential to enhance the performance and durability of industrial products.
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE
- 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE
- 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE
Uniqueness
The uniqueness of 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE lies in its specific combination of functional groups. The presence of the bromine atom, quinoxaline moiety, and benzamide group imparts unique chemical and biological properties to the compound. This makes it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C25H21BrN4O2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
4-bromo-N-[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H21BrN4O2/c1-2-16-7-8-18(23-14-27-20-5-3-4-6-21(20)29-23)13-22(16)30-24(31)15-28-25(32)17-9-11-19(26)12-10-17/h3-14H,2,15H2,1H3,(H,28,32)(H,30,31) |
InChI Key |
MSVFPRLNCWERKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10876965.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10876977.png)
![(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876982.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10876988.png)
![2-{[4-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10876997.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B10876998.png)
![(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B10877003.png)
![Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10877004.png)
![2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10877006.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877007.png)
![(2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877014.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10877023.png)

